molecular formula C6H13NO2S B13525677 3-(Methanesulfonylmethyl)cyclobutan-1-amine

3-(Methanesulfonylmethyl)cyclobutan-1-amine

Cat. No.: B13525677
M. Wt: 163.24 g/mol
InChI Key: LSTWVQCJEDUEQX-UHFFFAOYSA-N
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Description

3-(Methanesulfonylmethyl)cyclobutan-1-amine is a chemical compound with the molecular formula C6H13NO2S It is known for its unique structure, which includes a cyclobutane ring substituted with a methanesulfonylmethyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methanesulfonylmethyl)cyclobutan-1-amine typically involves the reaction of cyclobutanone with methanesulfonyl chloride in the presence of a base, followed by the reduction of the resulting intermediate to yield the desired amine. The reaction conditions often include the use of solvents such as dichloromethane and bases like triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

3-(Methanesulfonylmethyl)cyclobutan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

3-(Methanesulfonylmethyl)cyclobutan-1-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Methanesulfonylmethyl)cyclobutan-1-amine involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyclobutane derivatives and methanesulfonyl-substituted amines, such as:

Uniqueness

3-(Methanesulfonylmethyl)cyclobutan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C6H13NO2S

Molecular Weight

163.24 g/mol

IUPAC Name

3-(methylsulfonylmethyl)cyclobutan-1-amine

InChI

InChI=1S/C6H13NO2S/c1-10(8,9)4-5-2-6(7)3-5/h5-6H,2-4,7H2,1H3

InChI Key

LSTWVQCJEDUEQX-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)CC1CC(C1)N

Origin of Product

United States

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